2-bromo-N-propylaniline

Description

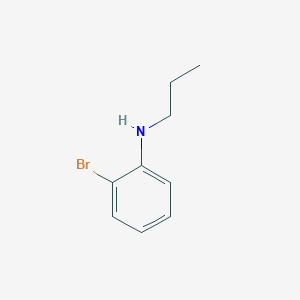

2-Bromo-N-propylaniline is a halogenated aniline derivative characterized by a bromine substituent at the ortho position (C2) of the benzene ring and a propyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂BrN, with a molar mass of 214.10 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Buchwald–Hartwig amination) and pharmaceutical chemistry, where its bromine atom enables functionalization via metal-catalyzed substitutions.

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-bromo-N-propylaniline |

InChI |

InChI=1S/C9H12BrN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 |

InChI Key |

RTOIYAJFFNDBHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-propylaniline can be achieved through several methods. One common approach involves the bromination of N-propylaniline. This process typically uses bromine or a brominating agent such as pyridine hydrobromide perbromide under controlled conditions to introduce the bromine atom into the aromatic ring .

Another method involves a multi-step synthesis starting with the nitration of aniline to form nitroaniline, followed by reduction to form N-propylaniline, and finally bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-propylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Products include various substituted anilines.

Oxidation: Products include quinones.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-N-propylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-propylaniline involves its interaction with various molecular targets. The bromine atom and the propyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles .

Comparison with Similar Compounds

2-Bromo-N-methylaniline (C₇H₈BrN, 186.05 g/mol)

2-Bromo-N-isopropylaniline (C₉H₁₂BrN, 214.10 g/mol)

- Structure : Isopropyl group (-CH(CH₃)₂) at the nitrogen.

- Key Differences : Branched alkyl chain introduces greater steric bulk, which may slow reaction kinetics in sterically demanding processes (e.g., palladium-catalyzed couplings) compared to linear N-propyl analogs .

Positional Isomerism and Electronic Effects

3-Bromo-N-(2-methylpropyl)aniline (C₁₀H₁₄BrN, 228.13 g/mol)

- Structure : Bromine at the meta position (C3) and a branched 2-methylpropyl (-CH₂CH(CH₃)₂) group.

- Key Differences: Meta-substitution alters electronic distribution, reducing the directing effects of the amino group in electrophilic aromatic substitution. The branched alkyl chain further increases steric hindrance .

4-Bromo-N-[1-(thiophen-2-yl)propyl]aniline (C₁₃H₁₄BrNS, 296.23 g/mol)

- Structure : Bromine at the para position (C4) and a thiophene-containing propyl group.

Functional Group Modifications

(R)-2-Bromo-N-(1-phenylethyl)aniline (C₁₄H₁₄BrN, 284.18 g/mol)

2-Bromo-N-(2,3,3,3-tetrafluoro-2-(2-iodophenoxy)propyl)aniline (C₁₆H₁₂BrF₄INO, 526.08 g/mol)

- Structure : Fluorinated and iodinated substituents on the alkyl chain.

- The iodine atom offers a heavy atom effect for crystallography or radio-labeling applications .

Data Table: Comparative Analysis of 2-Bromo-N-propylaniline and Analogues

Biological Activity

Introduction

2-Bromo-N-propylaniline is a bromo-substituted aniline derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique chemical structure allows it to interact with biological systems, making it a candidate for drug development and other applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the chemical formula and is characterized by the presence of a bromine atom, a propyl group, and an amino group. The compound can be synthesized through nitration and propylation reactions involving 2-bromoaniline.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in modulating biochemical pathways associated with disease processes.

- Nitric Oxide Release : The nitro group in the compound can release nitric oxide (NO), a signaling molecule that influences numerous physiological processes, including vasodilation and neurotransmission.

- Receptor Interaction : Its structure allows it to bind to various receptors, potentially affecting cell signaling pathways involved in inflammation, apoptosis, and proliferation.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Studies have suggested that compounds with similar structures exhibit inhibitory effects on cancer cell lines by modulating drug resistance mechanisms.

- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : The ability to modulate nitric oxide levels suggests possible neuroprotective roles in neurodegenerative diseases.

Study on Anticancer Activity

A study conducted by Wiese et al. (2023) synthesized various derivatives of quinazolinamine, highlighting structural similarities with this compound. The study found that certain derivatives exhibited potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), suggesting that modifications of this compound could lead to enhanced anticancer properties .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of bromo-substituted anilines, including this compound. Results showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition, NO release |

| 4-Bromo-2-nitroaniline | High | Low | Receptor interaction |

| 4-Bromo-3-methoxy-N-propylaniline | High | Moderate | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.